structure elucidation of 2-o-Tolyl-pyridin-3-ylamine
structure elucidation of 2-o-Tolyl-pyridin-3-ylamine
An In-depth Technical Guide to the Structure Elucidation of 2-o-Tolyl-pyridin-3-ylamine
Abstract
This technical guide provides a comprehensive framework for the unequivocal , a bi-aryl amine with significant potential as a scaffold in medicinal chemistry and materials science. The structural confirmation of such molecules is a critical prerequisite for their application in drug discovery and development, where precise knowledge of molecular geometry dictates biological activity and physical properties. This document moves beyond a simple listing of analytical techniques, instead offering a logical, integrated workflow that demonstrates how data from multiple spectroscopic and analytical methods are synthesized to build an unassailable structural proof. We will detail the core principles and experimental protocols for Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) techniques. The causality behind experimental choices is explained, ensuring that each step provides a self-validating piece of the structural puzzle. The guide culminates with a discussion on the definitive method of single-crystal X-ray crystallography.
Introduction: The Imperative for Structural Verification
The molecule 2-o-Tolyl-pyridin-3-ylamine (Molecular Formula: C₁₂H₁₂N₂, Molecular Weight: 184.24 g/mol ) belongs to a class of substituted aminopyridines. These structures are prevalent in medicinal chemistry, often serving as key intermediates or final active pharmaceutical ingredients (APIs) in programs targeting kinases and G-protein-coupled receptors (GPCRs)[1]. The precise arrangement of the tolyl and pyridine rings, along with the position of the amine and methyl substituents, dictates the molecule's steric and electronic properties, which in turn govern its interaction with biological targets. Consequently, unambiguous confirmation of its constitution and connectivity is paramount.
This guide presents a systematic approach to structure elucidation, beginning with confirmation of the molecular formula and proceeding through the identification of functional groups and the assembly of the complete molecular framework.
Figure 1: A generalized workflow for the synthesis and structural elucidation of a novel chemical entity.
Foundational Analysis: Molecular Formula and Functional Groups
The first stage of any structure elucidation is to confirm the basics: what is the molecular formula, and what functional groups are present? This is efficiently accomplished with Mass Spectrometry and Infrared Spectroscopy.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound, which is the most direct path to determining its molecular formula. For 2-o-Tolyl-pyridin-3-ylamine (C₁₂H₁₂N₂), the exact monoisotopic mass is 184.0998 Da.
Expected Data: A high-resolution mass spectrometry (HRMS) experiment, typically using electrospray ionization (ESI), is expected to show a prominent molecular ion peak ([M+H]⁺) at m/z = 185.1075, corresponding to the protonated molecule (C₁₂H₁₃N₂⁺)[2]. The isotopic pattern of this peak will further corroborate the presence of 12 carbon atoms.
| Ion Species | Calculated Exact Mass (m/z) | Expected Observation |
| [M]⁺ | 184.0998 | Observed in EI-MS |
| [M+H]⁺ | 185.1075 | Prominent peak in ESI-MS |
| [M+Na]⁺ | 207.0894 | Possible adduct in ESI-MS |
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
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Sample Preparation: Dissolve approximately 0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) containing 0.1% formic acid to promote protonation.
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Instrumentation: Utilize a high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap analyzer.
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Method: Infuse the sample solution directly or via liquid chromatography into the ESI source. Acquire data in positive ion mode over a mass range of m/z 100-500.
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Data Analysis: Identify the peak corresponding to the [M+H]⁺ ion. Verify that the measured mass is within a narrow tolerance (typically < 5 ppm) of the calculated exact mass for C₁₂H₁₃N₂⁺[3].
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds.
Expected Data: The IR spectrum of 2-o-Tolyl-pyridin-3-ylamine is expected to show characteristic absorption bands confirming the presence of an amine (N-H), aromatic rings (C-H and C=C), and an alkyl group (C-H).
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3450-3300 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |
| 3100-3000 | C-H Stretch | Aromatic (sp² C-H) |
| 2980-2850 | C-H Stretch | Methyl (sp³ C-H) |
| ~1620 | N-H Bend (Scissoring) | Primary Amine (-NH₂) |
| 1600-1450 | C=C & C=N Ring Stretch | Pyridine & Benzene Rings |
Note: The N-H stretching region may show two distinct bands, characteristic of a primary amine.[4][5]
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
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Instrumentation: Use a Fourier-transform infrared (FT-IR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).
-
Sample Preparation: Place a small amount (1-2 mg) of the solid, purified compound directly onto the ATR crystal.
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Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Scan the sample over the range of 4000-400 cm⁻¹. Co-add 16 to 32 scans to achieve a high signal-to-noise ratio.
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Data Analysis: Identify the key absorption bands and assign them to the corresponding functional groups.
Core Structural Analysis: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required to assemble the full structure.
¹H NMR Spectroscopy
Proton NMR provides information on the chemical environment, number, and connectivity of hydrogen atoms in the molecule. For 2-o-Tolyl-pyridin-3-ylamine, we expect to see distinct signals for the amine protons, the seven aromatic protons, and the three methyl protons.
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.0 | d | 1H | H4 | Pyridine proton adjacent to N and ortho to NH₂. Deshielded. |
| ~7.3-7.1 | m | 4H | Tolyl Protons | Aromatic protons on the tolyl ring, likely a complex multiplet. |
| ~7.0 | dd | 1H | H6 | Pyridine proton ortho to N. |
| ~6.8 | dd | 1H | H5 | Pyridine proton meta to N and ortho to the tolyl group. |
| ~3.8 | br s | 2H | -NH₂ | Amine protons, often broad and exchangeable with D₂O. |
| ~2.2 | s | 3H | -CH₃ | Methyl protons on the tolyl ring, singlet. |
Note: Chemical shifts are predictions based on data from similar aminopyridine and tolyl-substituted aromatic compounds.[6][7]
¹³C NMR and DEPT Spectroscopy
Carbon NMR reveals the number of unique carbon atoms and their chemical environments. A DEPT-135 experiment is used to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons.
Predicted ¹³C NMR Spectrum (126 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | DEPT-135 | Assignment |
| ~150-140 | N/A | C2, C3, C(Tolyl)-ipso |
| ~138-120 | Positive | C4, C5, C6, C(Tolyl) |
| ~18 | Positive | -CH₃ |
A total of 12 distinct carbon signals are expected due to the lack of symmetry.
2D NMR for Connectivity Mapping
While 1D NMR suggests the pieces of the puzzle, 2D NMR shows how they connect. COSY, HSQC, and HMBC experiments are essential for final confirmation.
-
COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin-spin coupling networks. It will confirm the connectivity of protons on the pyridine ring and the tolyl ring, respectively.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon signal to which it is directly attached. This allows for the unambiguous assignment of all protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds. This is the key experiment to link the different fragments. The most critical correlation would be between the tolyl protons and the C2 carbon of the pyridine ring, and/or between the H6 proton of the pyridine ring and the ipso-carbon of the tolyl ring.
Figure 2: A conceptual diagram showing the critical ³J HMBC correlations that link the tolyl and pyridine rings in 2-o-Tolyl-pyridin-3-ylamine.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.[8]
-
1D Spectra Acquisition:
-
Acquire a ¹H spectrum with sufficient scans to achieve good signal-to-noise.
-
Acquire a broadband proton-decoupled ¹³C spectrum.
-
Acquire DEPT-135 and DEPT-90 spectra to aid in carbon assignment.
-
-
2D Spectra Acquisition: Acquire standard gCOSY, gHSQC, and gHMBC experiments. Optimize acquisition and processing parameters according to established methods.[9]
-
Data Analysis: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Assign all ¹H and ¹³C signals by systematically integrating the information from all 1D and 2D spectra.
Definitive Proof: Single-Crystal X-ray Crystallography
While the combination of MS and NMR provides overwhelming evidence for the proposed structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof. It provides a precise 3D model of the molecule as it exists in the solid state, revealing exact bond lengths, bond angles, and torsional angles.
Experimental Workflow: X-ray Crystallography
Figure 3: The standard workflow for single-crystal X-ray crystallography analysis.
Protocol: Crystal Growth Obtaining a high-quality single crystal is the most critical and often most challenging step[10].
-
Solvent Selection: Screen a variety of solvents and solvent systems (e.g., methanol, ethanol, ethyl acetate, hexane, and mixtures thereof) for suitable solubility. The ideal system is one in which the compound is sparingly soluble.
-
Method: The most common method is slow evaporation. Dissolve the compound in a minimal amount of a suitable solvent in a small vial. Loosely cap the vial and leave it undisturbed in a vibration-free environment for several days to weeks.
-
Crystal Selection: Once crystals form, examine them under a microscope. Select a well-formed, transparent crystal with sharp edges for analysis.
The successful solution of the crystal structure provides definitive proof of the atomic connectivity and the relative orientation of the tolyl and pyridine rings[11][12].
Conclusion: An Integrated Approach to Certainty
The is a systematic process where each analytical technique provides a crucial piece of information. Mass spectrometry confirms the molecular formula. Infrared spectroscopy identifies the key functional groups. A comprehensive suite of 1D and 2D NMR experiments pieces together the carbon-hydrogen skeleton and confirms the precise connectivity between the pyridine and tolyl moieties. Finally, X-ray crystallography can provide an absolute, three-dimensional confirmation of the structure. By following this integrated and self-validating workflow, researchers can have the utmost confidence in the identity and purity of their compound, a non-negotiable requirement for its use in drug development and advanced materials research.
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